molecular formula C14H19BrN2O3 B2689451 5-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-2-carboxamide CAS No. 2380144-49-8

5-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-2-carboxamide

Cat. No.: B2689451
CAS No.: 2380144-49-8
M. Wt: 343.221
InChI Key: PIIAJRHKKORSHR-UHFFFAOYSA-N
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Description

5-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a morpholine ring, a cyclobutyl group, and a furan ring, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a furan derivative followed by the introduction of the morpholine and cyclobutyl groups through nucleophilic substitution reactions. The final step often involves the formation of the carboxamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrogen-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromine atom and the morpholine ring may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and carboxamide functionalities but differ in their core structures.

    Indole derivatives: These compounds have similar biological activities and are used in various therapeutic applications.

Uniqueness

5-bromo-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}furan-2-carboxamide is unique due to its combination of a furan ring, a morpholine ring, and a cyclobutyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c15-12-3-2-11(20-12)13(18)16-10-14(4-1-5-14)17-6-8-19-9-7-17/h2-3H,1,4-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIAJRHKKORSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C2=CC=C(O2)Br)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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